4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine
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Overview
Description
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the triazole and pyrazole rings through cyclization reactions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C7H10N6/c1-2-13-7(9-4-11-13)5-3-10-12-6(5)8/h3-4H,2H2,1H3,(H3,8,10,12) |
InChI Key |
WWNRLDVFENMJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=C(NN=C2)N |
Origin of Product |
United States |
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